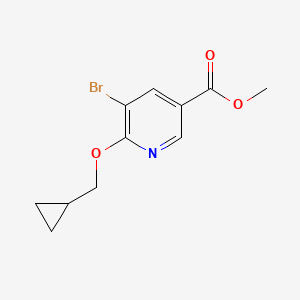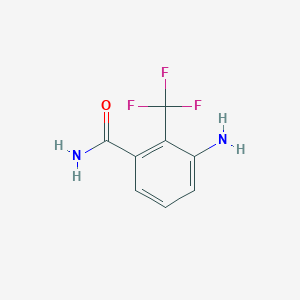
2-propoxy-3-Pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propoxy-3-Pyridinol is an organic compound with the molecular formula C(_8)H(_11)NO(_2). It is characterized by a pyridine ring substituted with a propoxy group at the second position and a hydroxyl group at the third position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propoxy-3-Pyridinol can be synthesized through the reaction of 2-chloropropanol with 3-hydroxypyridine under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2-chloropropanol to a reactor containing 3-hydroxypyridine and a base. The reaction mixture is maintained at a controlled temperature and stirred continuously to ensure uniformity. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propoxy-3-Pyridinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 2-propoxy-3-pyridone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridinol compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propoxy-3-Pyridinol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its effectiveness in controlling pests and weeds.
Comparaison Avec Des Composés Similaires
2-Propoxy-3-Pyridinol can be compared with other similar compounds, such as:
2-Methoxy-3-Pyridinol: Similar structure but with a methoxy group instead of a propoxy group.
2-Ethoxy-3-Pyridinol: Similar structure but with an ethoxy group instead of a propoxy group.
3-Hydroxy-2-Pyridone: Lacks the propoxy group but has a similar hydroxyl group at the third position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-propoxypyridin-3-ol |
InChI |
InChI=1S/C8H11NO2/c1-2-6-11-8-7(10)4-3-5-9-8/h3-5,10H,2,6H2,1H3 |
Clé InChI |
QJWUAMXQJUWFBE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=CC=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


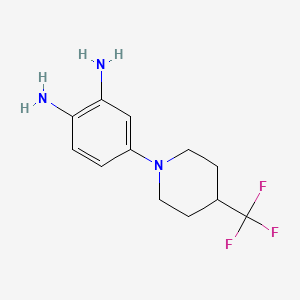
![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
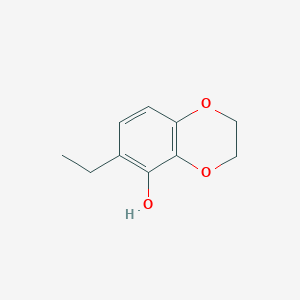
![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)

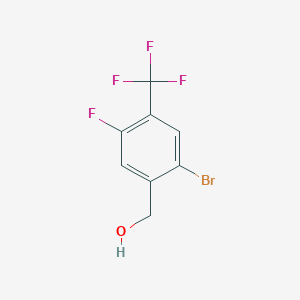

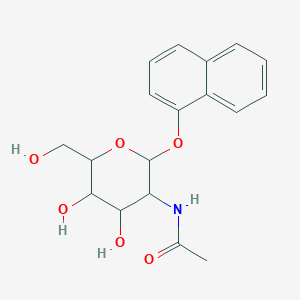
![1-(Dibenzo[b,d]furan-4-yl)ethan-1-one](/img/structure/B12081579.png)

![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)
![1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene](/img/structure/B12081596.png)
